
氯喹酮
描述
卢坎酮是一种噻吨酮衍生物,主要用作抗血吸虫病药物。 它是一种前药,在体内代谢为活性形式的依坎酮,依坎酮通过与寄生虫的乙酰胆碱受体结合发挥作用,导致运动增强和繁殖中断 。 卢坎酮还被研究作为癌症治疗中潜在的放射增敏剂 .
科学研究应用
Clinical Applications
Lucanthone's clinical applications can be categorized into several key areas:
Antitumor Activity
Lucanthone has shown promise as an antitumor agent in various studies:
- Glioma Treatment : Lucanthone has been demonstrated to inhibit glioma cell proliferation by targeting autophagy. In combination with TMZ, it significantly enhanced therapeutic efficacy against glioma stem-like cells in vitro and slowed tumor growth in vivo .
- Breast Cancer Metastasis : The compound has been reported to induce regression of breast cancer metastases when used alongside ionizing radiation .
Combination Therapies
Lucanthone is often studied in conjunction with other therapies to improve outcomes:
- With TRAIL : Research indicates that lucanthone can sensitize renal carcinoma cells to TRAIL-induced apoptosis, enhancing the overall apoptotic effect without harming normal cells .
- Radiotherapy : As an adjuvant for brain tumor radiotherapy, lucanthone has been shown to preferentially target cycling tumor cells while sparing non-cycling normal brain cells .
Case Studies
Several case studies illustrate lucanthone's potential:
Safety Profile
Lucanthone has a favorable safety profile compared to other chemotherapeutics. It exhibits low toxicity at clinically relevant doses, which makes it an attractive option for combination therapies .
作用机制
卢坎酮通过以下几种机制发挥作用:
DNA 嵌入: 卢坎酮嵌入 DNA,破坏核酸生物合成并抑制拓扑异构酶等酶.
DNA 修复抑制: 它通过靶向 AP 核酸内切酶和拓扑异构酶 II 等酶,抑制肿瘤细胞的辐射后 DNA 修复.
自噬抑制: 卢坎酮破坏溶酶体功能,导致自噬抑制和癌细胞凋亡诱导.
生化分析
Biochemical Properties
Lucanthone interacts with several enzymes and proteins. It inhibits the endonuclease activity of Apurinic Endonuclease-1 (APE1), a key enzyme involved in DNA repair, without affecting its redox activity . Lucanthone also inhibits topoisomerase II, another enzyme crucial for DNA replication .
Cellular Effects
Lucanthone has significant effects on various types of cells and cellular processes. It acts preferentially on cycling cells, making it particularly effective against cancer cells . Lucanthone also crosses the blood-brain barrier efficiently, which is beneficial for the treatment of brain tumors .
Molecular Mechanism
Lucanthone exerts its effects at the molecular level through several mechanisms. It inhibits post-radiation DNA repair in tumor cells . This inhibition is likely due to lucanthone’s ability to inhibit APE1 and topoisomerase II . Lucanthone also intercalates into DNA, disrupting its structure and function .
Temporal Effects in Laboratory Settings
Over time, lucanthone’s effects on cellular function have been observed in both in vitro and in vivo studies. For instance, lucanthone-induced degradation was drastically reduced in the presence of short and long-lived free radical scavengers, suggesting that the mechanism of APE1 breakdown may involve free radical-induced peptide bond cleavage .
Transport and Distribution
Lucanthone is orally available, indicating that it can be absorbed and distributed within the body
Subcellular Localization
Given its ability to intercalate into DNA and inhibit enzymes like APE1 and topoisomerase II, it is likely that Lucanthone localizes to the nucleus where these molecules are found .
准备方法
卢坎酮的合成涉及 2-(二乙氨基)乙胺与 4-甲基噻吨酮-9-酮的反应。 反应通常在回流条件下,在乙醇或甲醇等合适的溶剂存在下进行 。 工业生产方法可能涉及优化反应条件以最大限度地提高产率和纯度,包括使用催化剂和控制温度设置。
化学反应分析
卢坎酮经历了几种类型的化学反应,包括:
氧化: 卢坎酮可以被氧化形成各种代谢物,包括依坎酮。
还原: 还原反应可以改变噻吨酮结构,可能改变其生物活性。
取代: 取代反应可以将不同的官能团引入卢坎酮分子,可能增强其功效或降低毒性。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
生物活性
Lucanthone, a thioxanthenone derivative, has garnered attention for its diverse biological activities, particularly in cancer therapy and antiparasitic applications. This article reviews the compound's mechanisms of action, efficacy in clinical settings, and recent research findings.
Lucanthone exhibits several mechanisms contributing to its biological activity:
- Apurinic Endonuclease Inhibition : Lucanthone inhibits the activity of apurinic endonuclease-1 (APE1), a key enzyme involved in DNA repair processes. This inhibition is crucial as APE1 is often overexpressed in tumors, facilitating cancer cell survival and resistance to therapy .
- Autophagy Inhibition : The compound acts as an autophagy inhibitor, enhancing apoptotic pathways in cancer cells. This property allows lucanthone to sensitize resistant cancer cells to apoptosis-inducing agents like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) .
- Topoisomerase II Inhibition : Lucanthone also inhibits topoisomerase II, an enzyme critical for DNA replication and transcription. This action can lead to DNA damage in rapidly dividing cells, such as cancer cells .
Mechanism | Description |
---|---|
APE1 Inhibition | Reduces DNA repair capability in tumors |
Autophagy Inhibition | Enhances apoptosis via TRAIL sensitization |
Topoisomerase II Inhibition | Induces DNA damage in proliferating cells |
Efficacy in Cancer Treatment
Lucanthone has shown promise in various preclinical and clinical studies:
Case Study: TRAIL Sensitization
A study evaluated lucanthone's ability to enhance TRAIL-induced apoptosis in human renal carcinoma cells (Caki and ACHN). The results indicated that lucanthone significantly increased apoptosis when combined with TRAIL, demonstrating its potential as a sensitizer for TRAIL-resistant cancer types. Key findings included:
- Mcl-1 Downregulation : Lucanthone treatment led to decreased levels of Mcl-1, an anti-apoptotic protein, thereby promoting apoptosis .
- DR5 Upregulation : The expression of death receptor 5 (DR5) was increased, further facilitating TRAIL-mediated apoptosis .
Table 2: Effects of Lucanthone on Apoptosis-Related Proteins
Protein | Effect of Lucanthone Treatment |
---|---|
Mcl-1 | Decreased |
DR5 | Increased |
Survivin | Decreased |
Clinical Applications
Lucanthone has been primarily used for treating Schistosoma mansoni infections. A clinical trial involving 29 patients reported an 82.7% cure rate after treatment with lucanthone hydrochloride. Common side effects included dizziness and nausea, but these were manageable .
Summary of Clinical Findings
- Patient Demographics : Ages ranged from 5 to 65 years.
- Dosage : Total dosage of 60 mg/kg body weight administered over three days.
- Cure Rate : 82.7% after six months.
Table 3: Clinical Trial Summary for Schistosomiasis Treatment
Parameter | Details |
---|---|
Number of Patients | 29 |
Age Range | 5 - 65 years |
Total Dosage | 60 mg/kg |
Cure Rate | 82.7% |
Common Side Effects | Dizziness, nausea |
属性
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQPGGIHOFZRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023230 | |
Record name | Lucanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lucanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015607 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.15e-03 g/L | |
Record name | Lucanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015607 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Recent data suggests that lucanthone inhibits post-radiation DNA repair in tumor cells. The ability of lucanthone to inhibit AP endonuclease and topoisomerase II probably account for the specific DNA repair inhibition in irradiated cells. | |
Record name | Lucanthone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
479-50-5 | |
Record name | Lucanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucanthone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lucanthone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lucanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lucanthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUCANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC6D57000M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lucanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015607 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。